N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The pyrimidine ring and the benzamide group are aromatic, which could contribute to the compound’s stability. The presence of the amino and thioether groups could potentially allow for hydrogen bonding and other interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar amino and thioether groups could influence its solubility in water .Scientific Research Applications
Reductive Chemistry in Bioreductive Drugs
One study explores the reductive chemistry of novel hypoxia-selective cytotoxins, indicating the selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This suggests potential applications in targeting hypoxic tumor cells through specific reductive pathways (Palmer et al., 1995).
Antimicrobial Activity of Fluorobenzamides
Research on fluorobenzamides containing thiazole and thiazolidine demonstrates promising antimicrobial activity, highlighting the critical role of fluorine atoms in enhancing antimicrobial efficacy. This points towards potential applications in developing new antimicrobial agents (Desai et al., 2013).
Development of Polyimides
Studies on novel aromatic polyimides synthesized from diamines and dianhydrides indicate applications in materials science, particularly due to their solubility and thermal stability. This suggests potential uses in developing advanced materials with specific thermal and solubility properties (Butt et al., 2005).
Protein Kinase Inhibitors
Research into protein kinase inhibitors for cancer treatment, using a hybrid flow and microwave approach, underscores the potential of such compounds in oncology, particularly in enhancing therapeutic efficacy and reducing side effects (Russell et al., 2015).
Antiproliferative Activity
The synthesis of compounds with antiproliferative activity against cancer cell lines, through the design and synthesis of specific benzamide derivatives, demonstrates potential applications in cancer research and treatment development. This research could lead to the discovery of new anticancer agents with specific molecular targets (Huang et al., 2020).
Mechanism of Action
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could involve in vitro studies to determine its activity against various biological targets, as well as in vivo studies to assess its efficacy and toxicity .
Properties
IUPAC Name |
N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN5O3S/c20-12-6-5-11(7-13(12)21)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-3-10(22)4-2-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULIVNNKNWIJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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